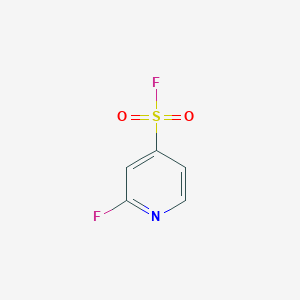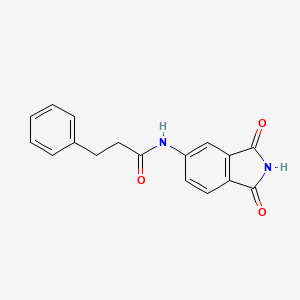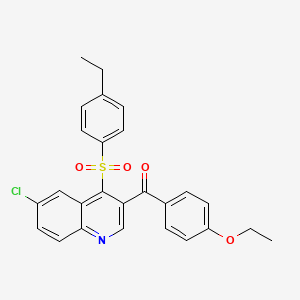
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C26H22ClNO4S and a molecular weight of 479.98. It’s a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains sulfonyl, ethoxyphenyl, and chloro functional groups.科学的研究の応用
Anticorrosive Applications
Quinoline derivatives demonstrate significant effectiveness as anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. The high electron density of these compounds, aided by polar substituents like hydroxyl, methoxy, amino, and nitro groups, enables strong adsorption and protection of metals against corrosion. This application is crucial for prolonging the lifespan and maintaining the integrity of metal structures in various industries (Verma, Quraishi, & Ebenso, 2020).
Environmental Remediation
In the context of environmental science, quinoline derivatives are explored for their potential in treating organic pollutants present in industrial wastewater. The enzymatic treatment of such pollutants, sometimes recalcitrant in nature, is enhanced in the presence of redox mediators. These compounds increase the efficiency and range of substrates for degradation, indicating their significant role in future remediation technologies (Husain & Husain, 2007).
Pharmaceutical Implications
Quinoline and its derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The combination of quinoline with sulfonamide groups has resulted in compounds with a broad range of biomedical applications. These quinoxaline sulfonamide hybrids, with their wide variety of pharmacological activities, represent a promising area for the development of new therapeutic agents (Irfan et al., 2021).
Analytical Chemistry
In the domain of analytical chemistry, quinoline derivatives serve as important tools. They are utilized in high-performance liquid chromatography (HPLC) for the analysis of basic drugs, showcasing good retention and peak shape for such compounds. This application is crucial for pharmaceutical analysis, forensic investigations, and the quality control of drugs (Flanagan, Harvey, & Spencer, 2001).
将来の方向性
Quinoline derivatives have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
特性
IUPAC Name |
[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO4S/c1-3-17-5-12-21(13-6-17)33(30,31)26-22-15-19(27)9-14-24(22)28-16-23(26)25(29)18-7-10-20(11-8-18)32-4-2/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULINAMWMQOOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625502.png)
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)
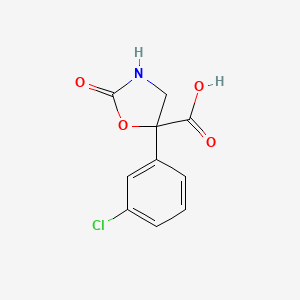
![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2625511.png)
![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)
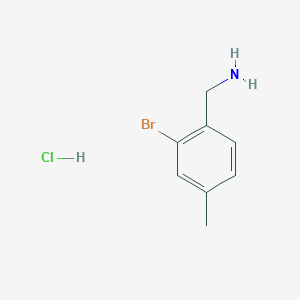
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)
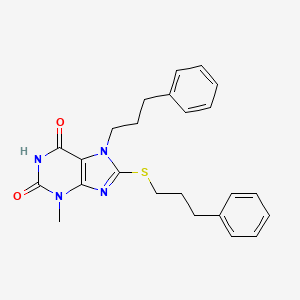
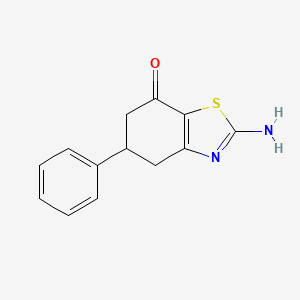
![1-(2-Fluorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625519.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2625520.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)
